molecular formula C8H11NO3 B1323742 Ethyl 5-cyano-2-oxovalerate CAS No. 857431-56-2

Ethyl 5-cyano-2-oxovalerate

Cat. No.: B1323742
CAS No.: 857431-56-2
M. Wt: 169.18 g/mol
InChI Key: JVDNGORKEHABKZ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-oxovalerate, also known as ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by the presence of a cyano group (-CN) and an oxo group (=O) attached to a valerate ester. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-cyano-2-oxovalerate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques to achieve the desired quality for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-2-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-cyano-2-oxovalerate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-oxovalerate involves its reactivity with various nucleophiles and electrophiles. The cyano group can undergo nucleophilic addition reactions, while the oxo group can participate in electrophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of diverse products. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups .

Comparison with Similar Compounds

Ethyl 5-cyano-2-oxovalerate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-cyano-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDNGORKEHABKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641277
Record name Ethyl 5-cyano-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857431-56-2
Record name Ethyl 5-cyano-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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